Azd-8186
Overview
Description
AZD-8186 is a selective PI3Kβ/δ inhibitor . It has been investigated in clinical trials for the treatment of advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer .
Synthesis Analysis
AZD-8186 exhibits IC50 values of 3, 17, and 752 nM for PI3Kβ, δ, and α, respectively, in cells sensitive to isoform-specific PI3K inhibition . It shows no significant binding against a panel of 442 other kinases when tested at a concentration of 10 µM .
Molecular Structure Analysis
The molecular formula of AZD-8186 is C24H25F2N3O4 . Its average mass is 457.470 Da and its monoisotopic mass is 457.181305 Da .
Chemical Reactions Analysis
AZD-8186 treatment resulted in modification of transcript and protein biomarkers associated with cell metabolism . It was observed that cholesterol biosynthesis genes were downregulated and markers associated with metabolic stress were upregulated .
Physical And Chemical Properties Analysis
AZD-8186 is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (2 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (0.5 mg/ml) .
Scientific Research Applications
Aurora Kinase B Inhibitor AZD1152 in Cisplatin-Resistant Ovarian Carcinoma Treatment : A study by Ma and Li (2013) explored the effects of AZD1152, an aurora kinase B inhibitor, in treating cisplatin-resistant ovarian carcinoma. They found that AZD1152 could inhibit ovarian cancer cells proliferation and induce cells apoptosis significantly, either alone or in combination with cisplatin (Ma & Li, 2013).
Azithromycin-Resistant Neisseria gonorrhoeae : Palmer et al. (2008) discussed the emergence and spread of azithromycin-resistant Neisseria gonorrhoeae in Scotland. They observed an increase in azithromycin resistance over time, suggesting that azithromycin should not be considered as an alternative antibiotic therapy for gonococcal infections (Palmer et al., 2008).
Mechanism of Action of AZD0865, a Gastric H+,K+-ATPase Inhibitor : Gedda et al. (2007) investigated AZD0865, which inhibits gastric H(+),K(+)-ATPase by K(+)-competitive binding. They found that AZD0865 potently, K(+)-competitively, and selectively inhibits gastric H(+),K(+)-ATPase activity and acid formation in vitro, with a fast onset of effect (Gedda et al., 2007).
VEGF-A Encoding mRNA, AZD8601, in Diabetic Wound Healing : Sun et al. (2018) conducted a study on AZD8601, a modified mRNA encoding vascular endothelial growth factor A (VEGF-A), and its effects on diabetic wound healing. They found that AZD8601 improves vascularization and tissue oxygenation of the wound bed, leading to accelerated re-epithelialization (Sun et al., 2018).
Potassium-Competitive Acid Blocker AZD0865 in Nonerosive Reflux Disease : Dent et al. (2008) evaluated the efficacy and safety of AZD0865, a gastric acid-suppressing agent, in treating patients with nonerosive reflux disease (NERD). They found that AZD0865 did not provide clinical benefit over esomeprazole 20 mg in the management of patients with NERD (Dent et al., 2008).
Safety And Hazards
properties
IUPAC Name |
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFJIDLEAWOQJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide | |
CAS RN |
1627494-13-6 | |
Record name | AZD-8186 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8186 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15029 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-8186 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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